molecular formula C8H8BrF B1302592 2-Fluorophenethyl bromide CAS No. 91319-54-9

2-Fluorophenethyl bromide

Cat. No.: B1302592
CAS No.: 91319-54-9
M. Wt: 203.05 g/mol
InChI Key: FQGDFWIQBCQXPS-UHFFFAOYSA-N
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Description

2-Fluorophenethyl bromide (CAS: 91319-54-9) is an organobromine compound with the molecular formula C₈H₈BrF and a molecular weight of 203.05 g/mol . Its linear structure, FC₆H₄CH₂CH₂Br, consists of a phenethyl backbone (a benzene ring with a two-carbon ethyl chain) substituted with a fluorine atom at the ortho position and a bromine atom at the terminal ethyl carbon (Figure 1).

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Fluorophenethyl bromide can be synthesized through the bromination of 2-fluorophenethyl alcohol. The reaction typically involves the use of bromine or phosphorus tribromide as the brominating agent. The reaction is carried out under controlled conditions to ensure the selective bromination of the ethyl chain without affecting the fluorine atom on the phenyl ring .

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of more efficient and scalable methods. One such method includes the reaction of 2-fluorophenethyl alcohol with hydrobromic acid in the presence of a catalyst. This method allows for the large-scale production of the compound with high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 2-Fluorophenethyl bromide undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Pharmaceutical Applications

Key Intermediate in Drug Synthesis
2-Fluorophenethyl bromide serves as a crucial building block in the synthesis of various pharmaceuticals. It is particularly notable for its role in developing compounds targeting neurological disorders. For example, it has been utilized to produce potent mu-opioid receptor agonists, which are essential in pain management therapies .

Case Study: Synthesis of Opioid Derivatives
In a study focused on synthesizing potent opioid derivatives, researchers employed this compound to achieve high yields of target compounds through alkylation processes. The study reported yields ranging from 53% to 68% for various synthesized derivatives, demonstrating the compound's effectiveness as a synthetic intermediate .

Agrochemical Applications

Intermediate for Agrochemicals
This compound is also used as an intermediate in the synthesis of agrochemicals, including herbicides and insecticides. Its fluorinated structure enhances the biological activity of the final products, making them more effective in pest control applications .

Organic Chemistry Reactions

Nucleophilic Substitution Reactions
In organic chemistry, this compound is frequently utilized as a bromide source in nucleophilic substitution reactions. This application is vital for researchers aiming to construct complex organic molecules efficiently .

Material Science

Development of New Materials
The compound is explored for its potential in material science, particularly in creating new polymers and specialty chemicals. Its properties can enhance the performance of materials used in coatings and adhesives, offering improved durability and functionality .

Biochemical Research

Investigating Biological Interactions
In biochemical studies, this compound is employed to investigate the interactions of fluorinated compounds with biological systems. This research provides insights into drug design and development, particularly concerning how modifications to chemical structures can influence biological activity .

Data Table: Summary of Applications

Application AreaDescriptionExample Use Case
PharmaceuticalKey intermediate for drug synthesisSynthesis of mu-opioid receptor agonists
AgrochemicalIntermediate for herbicides and insecticidesDevelopment of more effective pest control agents
Organic ChemistrySource for nucleophilic substitution reactionsConstruction of complex organic molecules
Material ScienceDevelopment of new polymers and specialty chemicalsEnhanced performance in coatings and adhesives
Biochemical ResearchInvestigating interactions with biological systemsInsights into drug design and efficacy

Mechanism of Action

The mechanism of action of 2-fluorophenethyl bromide primarily involves its reactivity as an alkylating agent. The bromine atom can be displaced by nucleophiles, leading to the formation of new carbon-nucleophile bonds. This reactivity is exploited in various synthetic applications to introduce the 2-fluorophenethyl group into target molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs: Fluorinated Benzyl and Phenethyl Bromides

Table 1: Key Properties of Ortho-Fluorinated Bromides

Compound Molecular Formula Molecular Weight (g/mol) Structure Key Applications
2-Fluorophenethyl bromide C₈H₈BrF 203.05 FC₆H₄CH₂CH₂Br Pharmaceutical synthesis
2-Fluorobenzyl bromide C₇H₆BrF 189.03 FC₆H₄CH₂Br Agrochemical intermediates
3-Chloro-2-fluorobenzyl bromide C₇H₅BrClF 223.47 Cl-F-C₆H₃CH₂Br Material science
2-[4-(Trifluoromethyl)phenyl]ethyl bromide C₉H₈BrF₃ 259.06 CF₃-C₆H₄CH₂CH₂Br Fluoropolymer precursors

Key Observations :

  • Chain Length : The phenethyl chain in this compound provides greater steric bulk and flexibility compared to benzyl analogs (e.g., 2-fluorobenzyl bromide), influencing reaction kinetics in nucleophilic substitutions .
  • Substituent Effects : The trifluoromethyl group in 2-[4-(trifluoromethyl)phenyl]ethyl bromide enhances electron-withdrawing effects, increasing reactivity in SN2 reactions compared to fluorine alone .
  • Halogen Variation : Replacing bromine with chlorine (e.g., 3-chloro-2-fluorobenzyl bromide) reduces molecular weight but may alter solubility and bioactivity .

Positional Isomers: Fluorine Substitution Patterns

Table 2: Positional Isomer Comparison

Compound Fluorine Position Boiling Point (°C) Melting Point (°C) Reactivity Notes
This compound Ortho N/A N/A Moderate reactivity in alkylations
4-Fluorophenethyl bromide Para N/A N/A Higher thermal stability (inferred)
2-Fluorobenzyl bromide Ortho 178 (bp) N/A Faster reaction rates in benzylation

Key Observations :

  • Ortho vs. Para Fluorine : Ortho-substituted derivatives (e.g., this compound) exhibit steric hindrance, slowing reactions compared to para isomers. However, para-substituted analogs may face challenges in crystallinity due to symmetrical packing .

Functional Group Variations

2-Bromo-4-fluorobenzylamine Hydrochloride (CAS 289038-14-8)

  • Structure : Combines a brominated fluorobenzyl group with an amine hydrochloride.
  • Applications : Used in peptide coupling and as a ligand in catalytic systems .
  • Contrast: The amine group introduces polarity, enhancing solubility in aqueous media compared to non-polar this compound .

Table 3: Hazard Comparison

Compound Toxicity Profile Safety Notes
This compound Irritant (skin/eyes) Use PPE; avoid inhalation
Methyl bromide Neurotoxic, fatal above 200 ppm Restricted use; requires SCBA
Sepantronium bromide IC50 = 0.54 nM (anticancer) Research-only; not for therapeutic use

Key Observations :

  • Alkyl vs.
  • Biomedical Relevance : Sepantronium bromide (YM-155), a complex fluorinated bromide, demonstrates potent survivin inhibition (IC50 = 0.54 nM) but is structurally distinct from simpler analogs like this compound .

Biological Activity

2-Fluorophenethyl bromide is a halogenated organic compound that has garnered interest for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound, including its antimicrobial, antitumor, and antiviral properties.

Chemical Structure and Properties

The chemical formula of this compound is C8H8BrFC_8H_8BrF, featuring a phenethyl structure with a fluorine atom at the 2-position and a bromine atom attached. This unique substitution pattern is significant as it influences the compound's reactivity and biological interactions.

Antimicrobial Activity

Research indicates that halogenated phenethyl derivatives, including this compound, exhibit antimicrobial properties against various bacterial strains. A study highlighted the effectiveness of certain halogenated compounds against Gram-positive and Gram-negative bacteria, suggesting that the introduction of halogens can enhance biological activity due to increased lipophilicity and membrane permeability .

Antitumor Activity

Preliminary investigations into the antitumor potential of this compound have shown promise. Compounds with similar structures have been reported to inhibit tumor cell proliferation in vitro. For instance, derivatives of phenethylamine have been linked to cytotoxic effects on cancer cell lines, indicating that further exploration of this compound could yield valuable insights into its therapeutic applications .

Antiviral Activity

Recent studies have also explored the antiviral properties of compounds related to this compound. In particular, some derivatives have demonstrated potent inhibitory effects against HIV-1 reverse transcriptase, showcasing their potential as dual-function agents that can act both as antiviral drugs and spermicides . The structure-activity relationship (SAR) studies indicate that modifications in the phenyl ring can significantly affect the potency and selectivity of these compounds against viral targets.

Case Study 1: Antiviral Efficacy

A study conducted on novel thiourea compounds, including those structurally related to this compound, revealed significant anti-HIV activity with IC50 values in the nanomolar range. Notably, compounds exhibiting both antiviral and spermicidal activities were identified, suggesting a potential for developing microbicides that could prevent HIV transmission while providing contraceptive benefits .

Case Study 2: Antimicrobial Properties

In another investigation focusing on antimicrobial efficacy, researchers tested various halogenated phenethyl compounds against different bacterial strains. The results indicated that certain substitutions enhanced antimicrobial activity, leading to recommendations for further exploration of their mechanisms of action and potential clinical applications .

Summary Table of Biological Activities

Activity Description References
AntimicrobialEffective against Gram-positive and Gram-negative bacteria; potential for drug development.,
AntitumorPreliminary evidence suggests cytotoxic effects on cancer cell lines; requires further study.,
AntiviralPotent inhibitors of HIV-1 reverse transcriptase; dual-function potential as microbicides. ,

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-fluorophenethyl bromide with high purity, and how can intermediates be characterized?

  • Methodology : Synthesis typically involves bromination of 2-fluorophenethyl alcohol using hydrobromic acid (HBr) or phosphorus tribromide (PBr₃). Purification via fractional distillation or column chromatography is critical to achieve >95% purity, as noted in reagent catalogs . Intermediate characterization should include <sup>1</sup>H/<sup>13</sup>C NMR to confirm substitution patterns and GC-MS to assess purity. For example, analogous bromides (e.g., 4-fluorobenzyl bromide) are validated using these techniques .

Q. How does the steric and electronic influence of the fluorine substituent affect reactivity in nucleophilic substitution (SN2) reactions?

  • Analysis : The fluorine atom at the ortho position introduces steric hindrance and electron-withdrawing effects, reducing reaction rates compared to non-fluorinated analogs. Kinetic studies using Eyring plots or competition experiments with competing nucleophiles (e.g., iodide vs. bromide) can quantify these effects. Data from fluorinated benzyl bromides (e.g., 2-fluorobenzyl bromide) suggest reduced reactivity in polar aprotic solvents like DMSO .

Q. What stability precautions are necessary for storing this compound, and how can decomposition be monitored?

  • Guidelines : Store under inert gas (argon/nitrogen) at ≤4°C to prevent hydrolysis. Decomposition products (e.g., 2-fluorophenethyl alcohol) can be tracked via FTIR (C-Br stretch disappearance at ~550 cm⁻¹) or TLC (Rf shifts). Comparative studies on benzyl bromides indicate hydrolytic instability in humid conditions .

Advanced Research Questions

Q. How can discrepancies in reported melting points or spectral data for this compound be resolved?

  • Troubleshooting : Contradictions often arise from impurities or polymorphic forms. Use DSC (Differential Scanning Calorimetry) to confirm melting behavior and XRD to identify crystalline phases. Cross-validate NMR shifts with computational models (e.g., DFT-based <sup>13</sup>C chemical shift predictions) . For example, impurities in brominated analogs (e.g., 4-bromobenzyl bromide) were resolved via recrystallization .

Q. What role does this compound play in synthesizing bioactive molecules, and how can its regioselectivity be optimized?

  • Applications : It serves as a key alkylating agent in drug discovery (e.g., for CNS-targeting fluorinated analogs). Regioselectivity in coupling reactions (e.g., Suzuki-Miyaura) depends on ligand choice (e.g., Pd(PPh₃)₄ vs. XPhos) and solvent polarity. Studies on fluorinated aryl bromides highlight improved yields in THF/water mixtures .

Q. How do solvent effects influence the reaction kinetics of this compound in cross-coupling reactions?

  • Mechanistic Insight : Solvents with high polarity indices (e.g., DMF) stabilize transition states in SNAr reactions, while non-polar solvents (e.g., toluene) favor radical pathways. Use stopped-flow spectroscopy or <sup>19</sup>F NMR kinetic profiling to track intermediates. Data from similar systems (e.g., 2-fluorobenzyl chloride) suggest accelerated rates in DMF .

Q. What analytical strategies differentiate trace impurities (e.g., residual 2-fluorophenethyl alcohol) in commercial batches?

  • Quality Control : Employ HPLC-MS with reverse-phase C18 columns and ion-pairing agents (e.g., TFA) for sensitivity. Compare retention times with spiked standards. Impurity profiling for brominated reagents (e.g., 4-nitrobenzyl bromide) achieved detection limits of <0.1% .

Q. Methodological Notes

  • Spectral References : Key NMR peaks for this compound include δ ~3.6 ppm (CH2Br triplet) and δ ~6.8–7.2 ppm (aromatic protons). Compare with fluorinated analogs in spectral databases .
  • Safety Protocols : Handle in fume hoods with nitrile gloves; bromides are lachrymatory and toxic upon inhalation .

Properties

IUPAC Name

1-(2-bromoethyl)-2-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrF/c9-6-5-7-3-1-2-4-8(7)10/h1-4H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQGDFWIQBCQXPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CCBr)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00373660
Record name 2-Fluorophenethyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00373660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91319-54-9
Record name 2-Fluorophenethyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00373660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-Bromoethyl)-2-fluoro-benzene
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Synthesis routes and methods I

Procedure details

To a mixture of aqueous hydrobromic acid (48%, 360 mL) and concentrated sulfuric acid (103.6 mL) at room temperature was added dropwise 2-(2-fluorophenyl)ethanol (250 g, 1.78 mol, Aldrich). The reaction mixture was refluxed for 7 h, poured onto 600 ml of ice and the mixture was extracted with diethyl ether. The diethyl ether extracts were washed successively with saturated sodium carbonate and brine. The organic phase was dried (MgSO4) and concentrated in vacuo to give 359.9 g (99%) of 2-(2-fluorophenyl)-ethylbromide as a brown oil. This product was used without further purification. NMR (CDCl3 : d 7.6-6.9 (m. 4H, ArH), 3.6 (t, 2H CH2), 3.2 (t, 2H, CH2).
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360 mL
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250 g
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600 mL
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Synthesis routes and methods II

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Synthesis routes and methods III

Procedure details

50 g 2-(2-fluorophenyl)ethanol, 19 ml concentrated sulfuric acid and 58 ml aqueous hydrobromic acid (47 per cent by weight) were heated at 100° C. overnight in a high-grade steel autoclave. After cooling, the mixture was diluted with 500 ml water and extracted twice with 250 ml methylene chloride each time, the combined extracts were dried over potassium carbonate, filtered and concentrated and the residue was largely freed from solvent residues in vacuo. 61.8 g 1-(2-bromoethyl)-2-fluorobenzene were obtained.
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Retrosynthesis Analysis

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